Quantified Biological Activity: Inhibition of the Human Glycine Transporter-2 (hGlyT-2)
This compound demonstrates measurable, albeit moderate, inhibitory activity against the human glycine transporter-2 (hGlyT-2) in a cell-based assay [1]. This activity differentiates it from simple amino acids like alanine, which are not typically studied as GlyT-2 inhibitors, and provides a defined starting point for medicinal chemistry optimization compared to other amino acid derivatives with unreported activity [2].
| Evidence Dimension | Inhibition of [14C]glycine uptake via human GlyT-2 |
|---|---|
| Target Compound Data | IC50 = 75 µM (75,000 nM) |
| Comparator Or Baseline | Alanine and other simple amino acids (GlyT-2 inhibition not reported or not applicable) |
| Quantified Difference | Target compound shows measurable inhibition; simple amino acids lack this specific reported activity. |
| Conditions | HEK293 cells expressing hGlyT-2; [14C]glycine uptake measured after 3 hrs by scintillation proximity assay. |
Why This Matters
This IC50 value provides a quantifiable benchmark for SAR studies aimed at developing novel GlyT-2 modulators for neurological disorders, offering a clear advantage over starting from an inactive scaffold.
- [1] TargetMine. (n.d.). Activity report for ChEMBL:CHEMBL4447922: Inhibition of human glycine transporter-2. View Source
- [2] Wolfe, C., et al. (2004). Novel glycine transporter type-2 reuptake inhibitors. Part 1: α-amino acid derivatives. *Bioorganic & Medicinal Chemistry*, 12(16), 4493-4509. View Source
